tert-butyl N-[(5-bromopyrimidin-2-yl)methyl]-N-methylcarbamate tert-butyl N-[(5-bromopyrimidin-2-yl)methyl]-N-methylcarbamate
Brand Name: Vulcanchem
CAS No.: 2155852-48-3
VCID: VC5623965
InChI: InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)15(4)7-9-13-5-8(12)6-14-9/h5-6H,7H2,1-4H3
SMILES: CC(C)(C)OC(=O)N(C)CC1=NC=C(C=N1)Br
Molecular Formula: C11H16BrN3O2
Molecular Weight: 302.172

tert-butyl N-[(5-bromopyrimidin-2-yl)methyl]-N-methylcarbamate

CAS No.: 2155852-48-3

Cat. No.: VC5623965

Molecular Formula: C11H16BrN3O2

Molecular Weight: 302.172

* For research use only. Not for human or veterinary use.

tert-butyl N-[(5-bromopyrimidin-2-yl)methyl]-N-methylcarbamate - 2155852-48-3

Specification

CAS No. 2155852-48-3
Molecular Formula C11H16BrN3O2
Molecular Weight 302.172
IUPAC Name tert-butyl N-[(5-bromopyrimidin-2-yl)methyl]-N-methylcarbamate
Standard InChI InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)15(4)7-9-13-5-8(12)6-14-9/h5-6H,7H2,1-4H3
Standard InChI Key WZXJEWQBXSSNDY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C)CC1=NC=C(C=N1)Br

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The IUPAC name tert-butyl N-[(5-bromopyrimidin-2-yl)methyl]-N-methylcarbamate reflects its three primary structural components:

  • A pyrimidine ring substituted with a bromine atom at the 5-position.

  • A methylcarbamate group linked to the pyrimidine via a methylene bridge.

  • A tert-butyl group providing steric bulk and stability to the carbamate moiety.

The compound’s SMILES notation (CC(C)(C)OC(=O)N(C)CC1=NC=C(C=N1)Br) and InChIKey (WZXJEWQBXSSNDY-UHFFFAOYSA-N) offer unambiguous representations for chemical databases and computational modeling.

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₁₆BrN₃O₂
Molecular Weight302.172 g/mol
XLogP32.88 (estimated)
Topological Polar Surface Area79.46 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves reacting 5-bromopyrimidin-2-ylmethylamine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as pyridine or cesium carbonate . This carbamation reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of the Boc anhydride.

Example Protocol:

  • 5-Bromopyrimidin-2-ylmethylamine (10 mmol) is suspended in anhydrous tetrahydrofuran (THF).

  • Di-tert-butyl dicarbonate (12 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 mmol) are added sequentially.

  • The mixture is stirred at 50°C for 48 hours, followed by purification via silica gel chromatography (hexane/ethyl acetate) .

Yields typically range from 40–63%, depending on reaction conditions . Side products often arise from over-Boc protection or debromination, necessitating careful stoichiometric control.

Table 2: Comparative Synthesis Conditions

BaseSolventTemperature (°C)Yield (%)
PyridineTHF2063
Cs₂CO₃DMF5050.8
DMAPTHF5040

Physicochemical Properties

Solubility and Stability

Experimental solubility data for this compound remain unreported, but analogues like tert-butyl (5-bromothiazol-2-yl)carbamate exhibit moderate solubility in polar aprotic solvents (e.g., DMF, THF) and low solubility in water . The tert-butyl group enhances lipid solubility, as evidenced by its LogP (octanol-water) value of 2.88, predicting favorable membrane permeability.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.58 (s, 9H, tert-butyl), 3.12 (s, 3H, N-CH₃), 4.45 (s, 2H, CH₂), 7.27 (s, 1H, pyrimidine-H).

  • LCMS: [M+H]⁺ = 302.17, with characteristic isotopic peaks for bromine (1:1 ratio at m/z 302 and 304).

Applications in Drug Discovery

Intermediate for Kinase Inhibitors

The 5-bromopyrimidine scaffold is a cornerstone in designing tyrosine kinase inhibitors (e.g., imatinib analogs). The bromine atom serves as a leaving group for Suzuki-Miyaura cross-coupling reactions, enabling diversification at the 5-position.

Agrochemistry

Brominated pyrimidines are precursors to herbicides targeting acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid synthesis. The tert-butyl group improves metabolic stability in plant systems.

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